
Androsta-5,16-diene-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androsta-5,16-diene-3,17-diol is a steroidal compound that belongs to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics and have significant effects on various biological processes
Preparation Methods
The synthesis of Androsta-5,16-diene-3,17-diol can be achieved through several synthetic routes. Another method involves the use of 5α-reductase from Treponema denticola, which can convert the 3-oxo-4-ene structure into 5α-reductase products . Industrial production methods often involve multi-step reactions and the use of engineered microorganisms to achieve high yields .
Chemical Reactions Analysis
Androsta-5,16-diene-3,17-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrobromic acid, glacial acetic acid, and sodium iodide . Major products formed from these reactions include 17-iodoandrosta-5,16-diene-3β-ol and other steroidal derivatives .
Scientific Research Applications
Androsta-5,16-diene-3,17-diol has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of steroid drugs . In biology, it is studied for its effects on androgen receptors and its potential role in regulating gonadotropin secretion . In medicine, it is explored for its potential therapeutic applications, including its use in the treatment of hormone-related disorders . In industry, it is used in the production of high-value steroidal products from cheap raw materials .
Mechanism of Action
The mechanism of action of Androsta-5,16-diene-3,17-diol involves its interaction with androgen receptors and other molecular targets. It acts as a weak androgen and has been shown to possess some estrogenic activity . The compound’s effects are mediated through its binding to androgen receptors, leading to the activation of specific signaling pathways involved in the regulation of gene expression and cellular functions .
Comparison with Similar Compounds
Androsta-5,16-diene-3,17-diol is similar to other steroidal compounds such as androstenediol and androstenedione . it is unique in its specific structure and the types of reactions it undergoes. Androstenediol, for example, is a direct metabolite of dehydroepiandrosterone and has potent estrogenic activity . Androstenedione, on the other hand, is an intermediate in the biosynthesis of testosterone and estrone . The unique properties of this compound make it a valuable compound for various scientific and industrial applications.
Similar Compounds
- Androstenediol (Androst-5-ene-3β,17β-diol)
- Androstenedione (Androst-4-ene-3,17-dione)
- 17-Iodoandrosta-5,16-diene-3β-ol
- 5α-Androstene-3,17-dione
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,6,13-16,20-21H,4-5,7-11H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
LITQUDNLYZOCOK-HQEMIIEJSA-N |
Isomeric SMILES |
C[C@]12CCC(CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4O)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



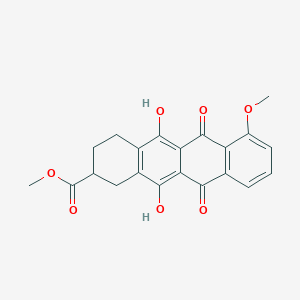
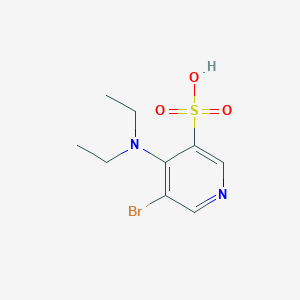
![3-[2-[2-[2-[2-[5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11826578.png)

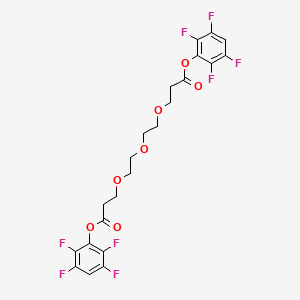
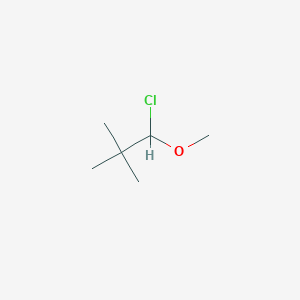

![(2S,3R,4R,5S,6R)-2-(4-bromo-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B11826600.png)
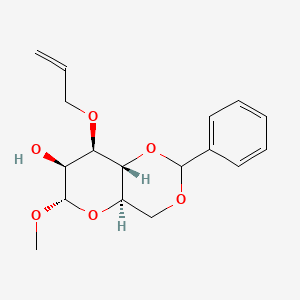
![tert-Butyl 3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11826615.png)
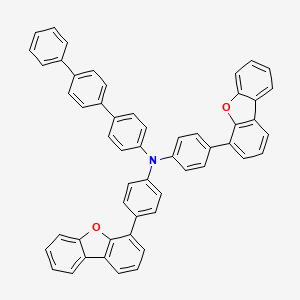

![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11826626.png)
